

# Lanraplenib monosuccinate selectivity against other tyrosine kinases

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Selectivity of **Lanraplenib Monosuccinate** Against Other Tyrosine Kinases

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profile of **lanraplenib monosuccinate**, a potent and selective spleen tyrosine kinase (SYK) inhibitor, with other relevant tyrosine kinase inhibitors. The information is supported by experimental data to aid in research and development decisions.

## **Introduction to Lanraplenib**

Lanraplenib (GS-9876) is a second-generation, orally available, selective SYK inhibitor that has been developed for the treatment of autoimmune diseases.[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for inflammatory conditions.[1] Lanraplenib's design as a highly selective inhibitor aims to minimize off-target activities and improve the safety profile compared to less selective kinase inhibitors.

## **Comparative Selectivity of SYK Inhibitors**

The following table summarizes the in vitro potency and selectivity of lanraplenib against its primary target, SYK, in comparison to other SYK inhibitors.



Table 1: In Vitro Potency (IC50) of Selective SYK Inhibitors

| Inhibitor              | SYK IC50 (nM) | Key Off-Target<br>Kinase(s) | Off-Target IC50<br>(nM)       | Selectivity<br>(Fold vs. SYK)     |
|------------------------|---------------|-----------------------------|-------------------------------|-----------------------------------|
| Lanraplenib            | 9.5[3][4]     | JAK2                        | 120[1]                        | 12.6                              |
| Entospletinib          | 7.7[5]        | TNK1                        | Within 10-fold of SYK (Kd)[5] | >13-fold over<br>other kinases[5] |
| Fostamatinib<br>(R406) | 41[6]         | Lyn, Lck                    | 63, 37[6]                     | Not specified                     |
| Sovleplenib            | 25[7]         | FLT3, KDR, LYN              | 63, 390, 921[7]               | 2.5, 15.6, 36.8                   |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available sources for comparative purposes.

In a comprehensive competitive binding assay, lanraplenib was screened against 395 non-mutant kinases and demonstrated high selectivity, with less than 10% of the control compound binding for the vast majority of the kinases tested.[1] The most significantly inhibited off-target kinase in biochemical assays was Janus kinase 2 (JAK2), with an IC50 of 120 nM, making lanraplenib over 12-fold more selective for SYK than JAK2 in this format.[1] In cellular assays, this selectivity for SYK over JAK2 increased to 48-fold.[1]

## Signaling Pathway and Experimental Workflows

To understand the context of lanraplenib's action and how its selectivity is determined, the following diagrams illustrate the SYK signaling pathway and a general workflow for a kinase inhibition assay.









Workflow for In Vitro Kinase Inhibition Assay

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 6. FOSTAMATINIB (PD010914, GKDRMWXFWHEQQT-UHFFFAOYSA-N) [probesdrugs.org]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Lanraplenib monosuccinate selectivity against other tyrosine kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028267#lanraplenib-monosuccinate-selectivity-against-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com